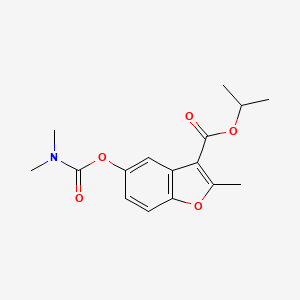

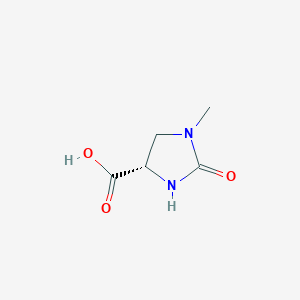

![molecular formula C14H18O B2479526 1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone CAS No. 303986-67-6](/img/structure/B2479526.png)

1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone” is a chemical compound. It is also known by other names such as “1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethanone” and "1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone" . It is used for research and development purposes .

Synthesis Analysis

The synthesis of cyclopropane derivatives like “this compound” often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C5H8O . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis

Cyclopropane derivatives like “this compound” can undergo various chemical reactions. These include cobalt-catalyzed cross-coupling with alkyl iodides , Suzuki-Miyaura coupling with aryl chlorides , and palladium-catalyzed cross-coupling with aryl and heterocyclic halides .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 84.1164 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications

Selective α-Monobromination of Alkylaryl Ketones

- A study demonstrated the selective α-monobromination of various alkylaryl ketones, including compounds similar to 1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone. This process involves the use of ionic liquids under solvent-free conditions and is efficient and regioselective, useful in electrophilic bromination of alkylaryl ketones (W. Ying, 2011).

Development of Enzymatic Process for Chiral Alcohols

- Another research focused on the enzymatic transformation of similar ketones to produce chiral alcohols, like in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. This process is environmentally friendly and has high productivity, indicating potential industrial applications (Guo et al., 2017).

Synthesis of Novel Heterocycles

- The synthesis of a variety of heterocyclic systems from compounds like benzoin-α-oxime, which is structurally related to this compound, was studied. The process involves cyclization with dielectrophiles to afford dioxazines and other heterocycles in good yields, highlighting its application in heterocyclic chemistry (Singh & Singh, 2004).

Antimicrobial Activity of Heterocyclic Compounds

- A study explored the synthesis and antimicrobial activity of heterocyclic compounds derived from materials similar to this compound, emphasizing the use of these compounds in pharmaceutical and medicinal research (Wanjari, 2020).

Molecular Docking Studies

- Molecular docking studies on compounds structurally related to this compound have been reported. These studies involve analysis of molecular structure and nonlinear optical properties, suggesting potential applications in drug design and pharmaceutical research (ShanaParveen et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-9(2)11-4-6-12(7-5-11)14-8-13(14)10(3)15/h4-7,9,13-14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVWQSMZRMJYMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC2C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

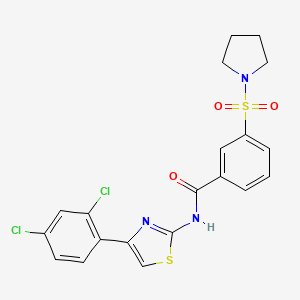

![Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2479446.png)

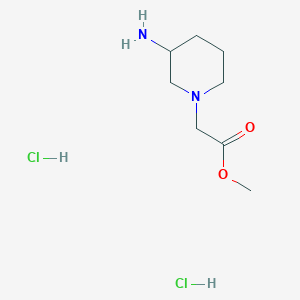

![(1R,5S)-8-(2-chloro-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2479449.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)

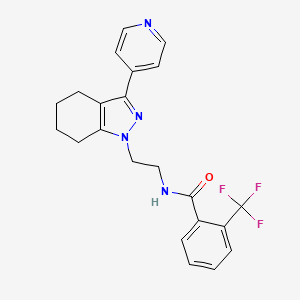

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2479458.png)

![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)

![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)